molecular formula C17H30OSi B12953765 4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether

4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether

Cat. No.: B12953765
M. Wt: 278.5 g/mol
InChI Key: LGVXTVHRVKVONW-UHFFFAOYSA-N
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Description

Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane is an organosilicon compound with the molecular formula C17H30OSi. This compound is characterized by the presence of a phenoxy group substituted with a bulky trimethylpentan-2-yl group and a trimethylsilyl group. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a phenoxide ion, which then reacts with trimethylchlorosilane to form the desired product. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding phenols or silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenols and silanes.

    Substitution: Various substituted phenoxy and silane derivatives.

Scientific Research Applications

Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane involves its interaction with various molecular targets, primarily through its phenoxy and silane groups. These interactions can lead to the formation of stable complexes with other molecules, thereby altering their chemical and physical properties. The pathways involved include:

    Formation of stable complexes: With metal ions or organic molecules.

    Modification of surface properties: By forming hydrophobic layers on surfaces.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(4-(1,1,3,3-tetramethylbutyl)phenoxy)silane
  • Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethanol
  • Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)acetic acid

Uniqueness

Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The bulky trimethylpentan-2-yl group provides steric hindrance, enhancing the compound’s stability and reactivity. Additionally, the presence of the trimethylsilyl group imparts hydrophobicity, making it suitable for applications requiring water-resistant properties.

Properties

Molecular Formula

C17H30OSi

Molecular Weight

278.5 g/mol

IUPAC Name

trimethyl-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]silane

InChI

InChI=1S/C17H30OSi/c1-16(2,3)13-17(4,5)14-9-11-15(12-10-14)18-19(6,7)8/h9-12H,13H2,1-8H3

InChI Key

LGVXTVHRVKVONW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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